molecular formula C22H16FNO B5873746 (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone

(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone

Cat. No.: B5873746
M. Wt: 329.4 g/mol
InChI Key: ALOUEMCFHLKHJL-UHFFFAOYSA-N
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Description

(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a fluorophenyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Fluorophenyl Ketone Formation: The final step involves the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction. This reaction uses 2-fluorobenzoyl chloride and an aluminum chloride catalyst to attach the fluorophenyl group to the indole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms involving indole derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other biologically active molecules.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors The compound can inhibit or activate these targets, leading to various biological effects For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-indol-3-yl)(2-iodophenyl)methanone
  • (1-benzyl-1H-indol-3-yl)(4-methoxyphenyl)methanone
  • (1-benzyl-1H-indol-3-yl)(2-chlorophenyl)methanone

Uniqueness

(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and metabolic stability. The fluorine atom can increase the compound’s lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in biological targets. This uniqueness makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

(1-benzylindol-3-yl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO/c23-20-12-6-4-11-18(20)22(25)19-15-24(14-16-8-2-1-3-9-16)21-13-7-5-10-17(19)21/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOUEMCFHLKHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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